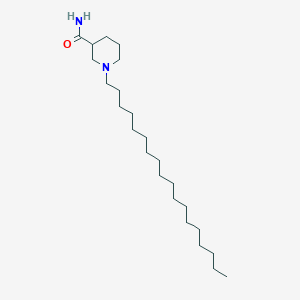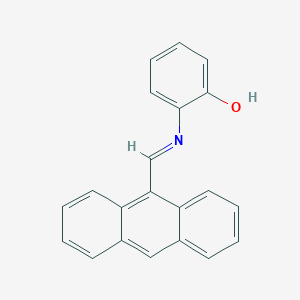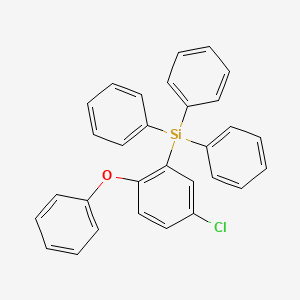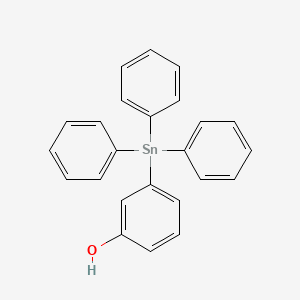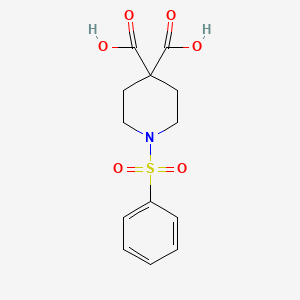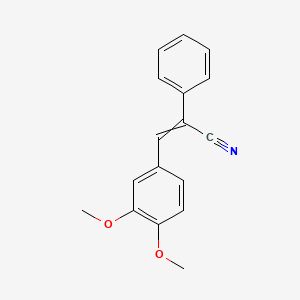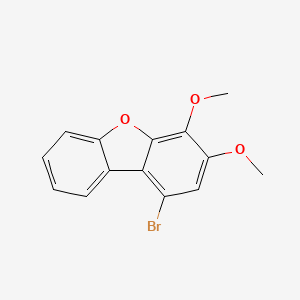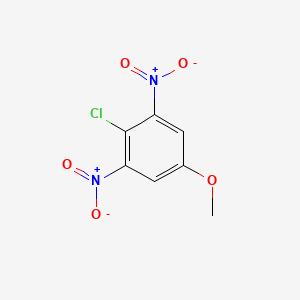
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C5H8Cl2O2S and a molecular weight of 203.088 g/mol . This compound is characterized by a five-membered ring structure containing sulfur and two chlorine atoms attached to the third and fourth carbon atoms, along with a methyl group on the third carbon. It is a derivative of tetrahydrothiophene, which is a saturated analog of thiophene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide typically involves the chlorination of 3-methyltetrahydrothiophene followed by oxidation. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions . The oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the sulfur atom into a sulfone group, resulting in the formation of the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations . The use of catalysts and phase transfer agents can further enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorine atoms and methyl group can also influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide
- 3-Chloro-4-trichloromethyltetrahydrothiophene 1,1-dioxide
- 3,4-Dibromo-3-chlorotetrahydrothiophene 1,1-dioxide
- 2,3,4,5-Tetraphenyltetrahydrothiophene 1,1-dioxide
Uniqueness
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a methyl group on the tetrahydrothiophene ring enhances its reactivity and potential for diverse chemical transformations .
Propiedades
Número CAS |
103639-71-0 |
|---|---|
Fórmula molecular |
C5H8Cl2O2S |
Peso molecular |
203.09 g/mol |
Nombre IUPAC |
3,4-dichloro-3-methylthiolane 1,1-dioxide |
InChI |
InChI=1S/C5H8Cl2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3 |
Clave InChI |
KFEUDNGJWWGRTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CS(=O)(=O)CC1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


